rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic hexane structure and the introduction of the thiophene ring. Common synthetic routes may involve cycloaddition reactions, Friedel-Crafts acylation, and subsequent functional group transformations. Reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, such as using continuous flow reactors, improving catalyst efficiency, and implementing robust purification techniques to achieve high product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the bicyclic hexane structure.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring and bicyclic structure may facilitate binding to specific active sites, modulating biological pathways and eliciting desired therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,4R,5R)-1-(phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
rac-(1R,4R,5R)-1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(1R,4R,5R)-1-thiophen-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-10(13)9-7-3-4-11(9,6-7)8-2-1-5-14-8/h1-2,5,7,9H,3-4,6H2,(H,12,13)/t7-,9+,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUIZKOIHOEEPJ-HDBBIHSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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